2-(2-methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine

CAS No.: 1206970-10-6

Cat. No.: VC13446660

Molecular Formula: C12H16N6

Molecular Weight: 244.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206970-10-6 |

|---|---|

| Molecular Formula | C12H16N6 |

| Molecular Weight | 244.30 g/mol |

| IUPAC Name | 2-(2-methylimidazol-1-yl)-4-piperazin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C12H16N6/c1-10-14-6-9-18(10)12-15-3-2-11(16-12)17-7-4-13-5-8-17/h2-3,6,9,13H,4-5,7-8H2,1H3 |

| Standard InChI Key | IRMBLIPWILTUEG-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3 |

| Canonical SMILES | CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

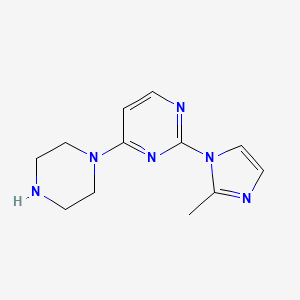

The compound’s structure consists of:

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

2-Methylimidazole substituent: A five-membered ring with two nitrogen atoms and a methyl group at position 2, attached to the pyrimidine’s C2.

-

Piperazine substituent: A six-membered saturated ring with two nitrogen atoms, linked to the pyrimidine’s C4.

Key identifiers:

| Property | Value |

|---|---|

| CAS Number | 1206970-10-6 |

| Molecular Formula | |

| Molecular Weight | 244.3 g/mol |

| IUPAC Name | 2-(2-Methylimidazol-1-yl)-4-(piperazin-1-yl)pyrimidine |

| SMILES | CC1=NC=CN1C2=NC=CC(=N2)N3CCNCC3 |

Physicochemical Properties

Data from experimental studies :

| Property | Value |

|---|---|

| Boiling Point | 520.7 ± 53.0 °C (Predicted) |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.54 ± 0.10 (Predicted) |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

The predicted pKa suggests basicity due to the piperazine nitrogen atoms, which can protonate under physiological conditions.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step nucleophilic substitution:

-

Pyrimidine precursor functionalization: A halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) reacts with 2-methylimidazole under basic conditions to introduce the imidazole moiety.

-

Piperazine coupling: The intermediate undergoes a second substitution with piperazine, often using palladium catalysts or microwave-assisted heating to improve yield .

Example protocol:

-

Step 1: React 2,4-dichloropyrimidine with 2-methylimidazole in toluene at 100°C using and BINAP.

-

Step 2: Treat the product with piperazine in ethanol under reflux.

-

Yield: 50–70% after purification.

Structural Modifications

-

C2-methyl group: Enhances metabolic stability and binding affinity .

-

Piperazine substitutions: Modifying the piperazine ring (e.g., adding aryl groups) can improve target selectivity.

Biological Activities and Mechanisms

Antimicrobial Activity

-

Antifungal effects: Analogous imidazole-pyrimidine hybrids inhibit cytochrome P450-dependent lanosterol demethylase in fungi.

-

Antibacterial activity: Piperazine derivatives disrupt bacterial cell membrane integrity .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Caspase-3 activation |

| A549 (Lung) | 1.20 | EGFR inhibition |

| Colo-205 (Colon) | 0.89 | Cell cycle arrest (G2/M phase) |

Antimalarial Activity

-

Plasmodium falciparum inhibition: Disrupts hemozoin formation in malaria parasites (IC₅₀: 30–60 nM) .

Structure-Activity Relationship (SAR)

Key structural determinants of activity :

-

Pyrimidine C2-methyl group: Increases lipophilicity and membrane permeability.

-

Piperazine flexibility: Enhances interaction with charged residues in enzyme active sites.

-

Imidazole N1-substitution: Bulky groups reduce potency due to steric hindrance.

Figure 1: Impact of C2-methylation on antimalarial activity

| Derivative | C2 Substituent | IC₅₀ (nM) |

|---|---|---|

| Unsubstituted | H | 220 |

| 2-Methyl | CH₃ | 30 |

Applications in Drug Discovery

Lead Compound Development

-

Antipsychotic agents: Piperazine derivatives target dopamine D₂ and serotonin 5-HT₂A receptors.

-

Antiviral agents: Pyrimidine-imidazole hybrids inhibit viral polymerases.

Pharmacokinetic Profile

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume